molecular formula C6H5BrN2O B1343779 6-Bromopicolinamide CAS No. 25194-52-9

6-Bromopicolinamide

Cat. No. B1343779
CAS RN: 25194-52-9
M. Wt: 201.02 g/mol
InChI Key: HWRUOHMDYQEWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopicolinamide is a compound that has been studied in various contexts due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. While the provided papers do not directly discuss 6-Bromopicolinamide, they do provide insights into related brominated compounds and their synthesis, properties, and applications, which can be informative for understanding 6-Bromopicolinamide.

Synthesis Analysis

The synthesis of brominated compounds similar to 6-Bromopicolinamide often involves multi-step reactions with careful optimization of conditions to achieve the desired selectivity and yield. For instance, the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one involves a condensation between β-keto esters and 4-bromoaniline, followed by cyclization, with an overall yield of 48% from 4-bromoaniline . Similarly, the synthesis of 6-bromoquinazolinone derivatives involves starting from 6-bromo-2-phenyl-1,3,4-benzoxazinone and proceeding through several steps, including the use of ethyl glycinate and primary amines or hydrazine hydrate . These methods highlight the complexity and the need for precise control in the synthesis of brominated heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as NMR, IR, MS, and X-ray crystallography. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilization by various intermolecular interactions . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Brominated compounds like 6-Bromopicolinamide can participate in various chemical reactions, serving as intermediates for further functionalization. For instance, 6-bromopicoline can undergo reductive homocoupling to yield 6,6′-dimethyl-2,2′-bipyridine, showcasing its utility in forming more complex structures . Additionally, brominated quinazolinone derivatives have been synthesized for their pharmacological activities, indicating the potential for such compounds to be modified and used in drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the crystal packing, hydrogen bonding, and π-stacking interactions can affect the compound's stability and solubility . The presence of bromine atoms can also make these compounds suitable for further reactions, such as nucleophilic substitutions or coupling reactions, due to the relatively high reactivity of the bromine atom .

Scientific Research Applications

Homocoupling in Organic Synthesis

6-Bromopicoline has been effectively used in the reductive homocoupling process to synthesize 6,6′-dimethyl-2,2′-bipyridine. This compound is achieved either by an Ni·bpy catalyzed electrosynthesis or a catalytic modification of the Ullmann synthesis employing Pd(OAc)2. Both procedures are operationally simple and mark an improvement over other known syntheses of this disubstituted bipyridine (Cassol, Demnitz, Navarro, & Neves, 2000).

PET Imaging in Cancer Research

6-Bromopicolinamide-based PET (Positron Emission Tomography) probes have been developed for the early detection of melanoma. The probes, prepared through direct radiofluorination of bromopicolinamide precursors, demonstrated excellent tumor imaging contrasts in small animal PET imaging studies, suggesting their potential in clinical detection of melanoma (Liu et al., 2013).

Synthesis of Anticancer Compounds

6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, prepared under Buchwald–Hartwig conditions using 6-bromobenzo[h]quinazolin-4(3H)-ones, have shown potential anticancer activities. These compounds were synthesized through a series of reactions involving bromination and condensation processes, highlighting the versatility of 6-bromopicolinamide derivatives in medicinal chemistry (Nowak et al., 2014).

Synthesis of N-Methyl-picolinamide Derivatives

A novel series of N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated as potential antitumor agents. These compounds exhibited potent and broad-spectrum anti-proliferative activities, with some showing selective inhibition of Aurora-B kinase, demonstrating the relevance of 6-bromopicolinamide in antitumor drug development (Huang et al., 2012).

Catalytic Coupling Reactions

6-Hydroxypicolinamide ligands, a variant of 6-bromopicolinamide, have been identified as effective supporting ligands for Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines. The ligands facilitated selective C–N coupling reactions, which are essential in various synthetic processes (Bernhardson, Widlicka, & Singer, 2019).

Drug Synthesis Improvement

The telescoping process was introduced to synthesize 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery, which originated from 6-bromo-2-fluoro-3-methoxybenzaldehyde. This improved synthesis reduced the isolation processes and increased the total yield, showcasing the significance of 6-bromopicolinamide in streamlining drug synthesis (Nishimura & Saitoh, 2016).

Safety And Hazards

The safety data sheet for 6-Bromopicolinamide indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

6-bromopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRUOHMDYQEWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620853
Record name 6-Bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopicolinamide

CAS RN

25194-52-9
Record name 6-Bromo-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25194-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Bromopicolinic acid (1000 mg, 4.95 mmol) was suspended in thionyl chloride (15 mL) and heated at 70° C. for 5 h. The reaction was cooled to room temperature and the volatiles were condensed under reduced pressure. A solution of ammonia (2M in dioxane (15 mL) was added to the residue and then the solvents were removed under reduced pressure. The crude residue was purified by MPLC with a gradient of 0 to 20% MeOH/dichloromethane to give 6-Bromo-pyridine-2-carboxylic acid amide as a white powder (555 mg, 45%). MS ES (MH+=201.0/203.0).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopicolinamide
Reactant of Route 2
Reactant of Route 2
6-Bromopicolinamide
Reactant of Route 3
Reactant of Route 3
6-Bromopicolinamide
Reactant of Route 4
Reactant of Route 4
6-Bromopicolinamide
Reactant of Route 5
Reactant of Route 5
6-Bromopicolinamide
Reactant of Route 6
6-Bromopicolinamide

Citations

For This Compound
7
Citations
IN Hegarty, HL Dalton, AD Lynes, B Haffner… - Dalton …, 2020 - pubs.rsc.org
A new flexible and divergent 1,2,3-triazol-4-yl-picolinamide (tzpa) ligand 2 and the half-equivalent model ligand 1, both functionalised with pendant 3-pyridyl groups, are reported and …
Number of citations: 11 pubs.rsc.org
MWD Perry, K Bjorhall, P Bold, M Brulls… - Journal of Medicinal …, 2021 - ACS Publications
Starting from our previously described PI3Kγ inhibitors, we describe the exploration of structure–activity relationships that led to the discovery of highly potent dual PI3Kγδ inhibitors. We …
Number of citations: 20 pubs.acs.org
JH Ryu, JA Lee, S Kim, YA Shin, J Yang… - Journal of Medicinal …, 2016 - ACS Publications
… Coupling 6-bromopicolinic acid with trans-4-aminoadamantan-1-ol in the presence of HBTU yielded 6-bromopicolinamide 10. A palladium-catalyzed cross-coupling reaction of 10 with (…
Number of citations: 22 pubs.acs.org
DE Barry, CS Hawes, JP Byrne… - Dalton …, 2017 - pubs.rsc.org
A flexible ditopic ligand 1 containing two N,N,O-tridentate (1,2,3-triazol-4-yl)-picolinamide chelating pockets is reported and the formation of multimetallic architectures is explored in the …
Number of citations: 6 pubs.rsc.org
P Vedantham, M Zhang, PJ Gor, M Huang… - Journal of …, 2008 - ACS Publications
Efforts to synthesize potential methionine aminopeptidase inhibitors is described. Preliminary SAR and docking studies served as a guide to design the compound libraries. “…
Number of citations: 18 pubs.acs.org
WT Barker, CE Chandler, RJ Melander, RK Ernst… - Bioorganic & medicinal …, 2019 - Elsevier
The last three decades have seen a dwindling number of novel antibiotic classes approved for clinical use and a concurrent increase in levels of antibiotic resistance, necessitating …
Number of citations: 24 www.sciencedirect.com
WT Barker - 2020 - search.proquest.com
Antibiotic resistant bacteria pose an existential threat to the modern healthcare system. The degree and severity of antibiotic resistance that is clinically observed continually rises while …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.